Butyrophenone, 2-chloro-2-hydroxy-
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Overview
Description
Butyrophenone, 2-chloro-2-hydroxy- is an organic compound that belongs to the butyrophenone class of chemicals. These compounds are characterized by a phenyl-1-butanone structure, which includes a ketone group flanked by a phenyl ring and a butyl chain. Butyrophenones are known for their applications in the pharmaceutical industry, particularly in the treatment of psychiatric disorders such as schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone, 2-chloro-2-hydroxy- typically involves the chlorination and hydroxylation of butyrophenone. One common method is the Friedel-Crafts acylation of benzene with butyryl chloride, followed by chlorination and hydroxylation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and reagents like chlorine gas and water .
Industrial Production Methods
Industrial production of butyrophenone derivatives often involves large-scale chemical processes that utilize continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 2-chloro-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium iodide, potassium fluoride
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Butyrophenone, 2-chloro-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders and as an antiemetic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butyrophenone, 2-chloro-2-hydroxy- involves its interaction with various molecular targets, including dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects. The pathways involved include the inhibition of dopamine D2 receptors and the modulation of serotonin 5-HT2 receptors .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A widely used antipsychotic drug that shares a similar butyrophenone structure.
Benperidol: Known for its high potency as an antipsychotic agent.
Droperidol: Used as an antiemetic and sedative in medical settings.
Uniqueness
Butyrophenone, 2-chloro-2-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its interaction with multiple molecular targets make it a versatile compound in both research and industrial applications .
Properties
CAS No. |
103040-41-1 |
---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.646 |
IUPAC Name |
2-chloro-2-hydroxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-2-10(11,13)9(12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3 |
InChI Key |
JMAFOCBTAAOLTM-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=CC=C1)(O)Cl |
Synonyms |
Butyrophenone, 2-chloro-2-hydroxy- (6CI) |
Origin of Product |
United States |
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